![molecular formula C17H22N2O5S2 B2371011 methyl (4-(N-(5-hydroxy-3-(thiophen-3-yl)pentyl)sulfamoyl)phenyl)carbamate CAS No. 2034564-35-5](/img/structure/B2371011.png)
methyl (4-(N-(5-hydroxy-3-(thiophen-3-yl)pentyl)sulfamoyl)phenyl)carbamate
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Overview
Description
“Methyl (4-(N-(5-hydroxy-3-(thiophen-3-yl)pentyl)sulfamoyl)phenyl)carbamate” is a compound that contains a thiophene ring, which is a five-membered ring made up of one sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr reaction, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, which is a five-membered ring with one sulfur atom . The exact structure of “methyl (4-(N-(5-hydroxy-3-(thiophen-3-yl)pentyl)sulfamoyl)phenyl)carbamate” is not available in the retrieved papers.Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives are diverse and depend on the specific compound and reaction conditions . For example, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The specific physical and chemical properties of “methyl (4-(N-(5-hydroxy-3-(thiophen-3-yl)pentyl)sulfamoyl)phenyl)carbamate” are not available in the retrieved papers.Mechanism of Action
The mechanism of action of thiophene derivatives can vary widely depending on the specific compound and its biological target . Some thiophene derivatives have been reported to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .
Safety and Hazards
Future Directions
Thiophene and its derivatives continue to attract great interest in industry and academia due to their diverse applications in medicinal chemistry and material science . Future research will likely focus on the synthesis and characterization of novel thiophene moieties with wider therapeutic activity .
properties
IUPAC Name |
methyl N-[4-[(5-hydroxy-3-thiophen-3-ylpentyl)sulfamoyl]phenyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5S2/c1-24-17(21)19-15-2-4-16(5-3-15)26(22,23)18-9-6-13(7-10-20)14-8-11-25-12-14/h2-5,8,11-13,18,20H,6-7,9-10H2,1H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PATVJAJEACPLCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC(CCO)C2=CSC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (4-(N-(5-hydroxy-3-(thiophen-3-yl)pentyl)sulfamoyl)phenyl)carbamate |
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